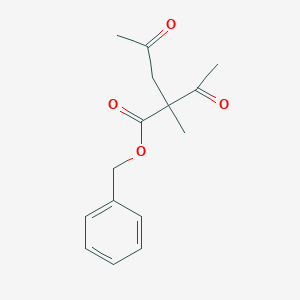
Pentanoic acid, 2-acetyl-2-methyl-4-oxo-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 2-acetyl-2-methyl-4-oxo-, phenylmethyl ester is an organic compound with the molecular formula C14H18O4. This compound is characterized by the presence of a pentanoic acid backbone with additional functional groups, including an acetyl group, a methyl group, and a phenylmethyl ester group. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-acetyl-2-methyl-4-oxo-, phenylmethyl ester typically involves the esterification of pentanoic acid derivatives with phenylmethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to increase yield and reduce production time. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 2-acetyl-2-methyl-4-oxo-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 2-acetyl-2-methyl-4-oxo-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of pentanoic acid, 2-acetyl-2-methyl-4-oxo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The acetyl and methyl groups may also influence the compound’s reactivity and interaction with enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 4-oxo-, methyl ester: This compound has a similar pentanoic acid backbone but with a methyl ester group instead of a phenylmethyl ester group.
Pentanoic acid, 4-oxo-, ethyl ester: Similar structure with an ethyl ester group.
Pentanoic acid, phenylmethyl ester: Lacks the acetyl and methyl groups present in pentanoic acid, 2-acetyl-2-methyl-4-oxo-, phenylmethyl ester.
Uniqueness
This compound is unique due to the presence of both acetyl and methyl groups, which can significantly alter its chemical properties and reactivity compared to other similar compounds. These functional groups can enhance its utility in specific chemical reactions and applications.
Eigenschaften
CAS-Nummer |
583887-49-4 |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
benzyl 2-acetyl-2-methyl-4-oxopentanoate |
InChI |
InChI=1S/C15H18O4/c1-11(16)9-15(3,12(2)17)14(18)19-10-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
MBPVTPNQJJAPJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C)(C(=O)C)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)

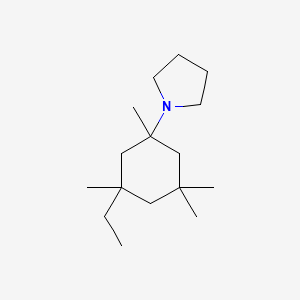
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)
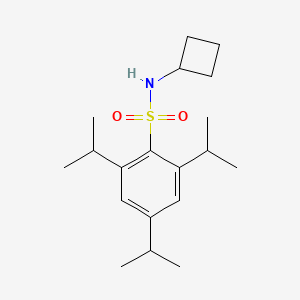

![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
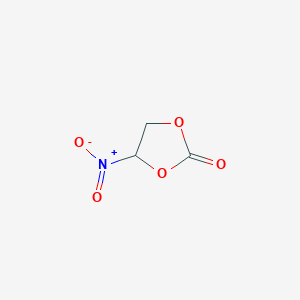
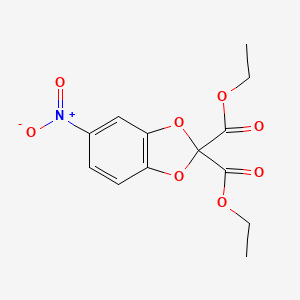

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
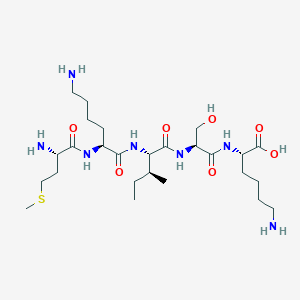
![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)
